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Compound of Interest

Compound Name: Seryl-lysyl-leucine

CAS No.: 130488-05-0

Cat. No.: B1680954

Get Quote

Seryl-Lysyl-Leucine (SKL) is a highly polar, low-molecular-weight tripeptide (MW ~346.4 Da)

best known as the canonical Peroxisomal Targeting Signal 1 (PTS1). In biological systems, the

SKL sequence at the C-terminus of cargo proteins is recognized by the cytosolic receptor

Pex5p, facilitating docking at the peroxisomal membrane via the Pex14p protein and

subsequent import into the matrix[1].

In modern drug development, quantifying SKL is critical for evaluating peptide encapsulation

efficiency in liposomal delivery systems[2] and for studying peroxisomal biogenesis. However,

quantifying SKL presents significant analytical challenges:

Extreme Polarity: The presence of Serine (polar hydroxyl) and Lysine (basic amine) makes

SKL highly hydrophilic, leading to poor retention on standard reversed-phase (RP) columns.

Lack of Chromophores: SKL lacks aromatic amino acids (Trp, Tyr, Phe), rendering standard

UV detection at 280 nm ineffective.

This guide details a self-validating Reversed-Phase High-Performance Liquid Chromatography

(RP-HPLC) method leveraging ion-pairing mechanics and low-wavelength UV detection to
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achieve robust quantification of the SKL peptide.
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Mechanistic pathway of SKL (PTS1) recognition by Pex5p and subsequent peroxisomal import.

Mechanistic Method Development
As an application scientist, method development cannot rely on trial and error; it must be driven

by the physicochemical properties of the analyte.

Overcoming Polarity via Ion-Pairing To retain the hydrophilic SKL peptide on a hydrophobic

C18 stationary phase, we must manipulate its charge state. At a neutral pH, the Lysine side

chain and the N-terminus are positively charged. By introducing 0.1% Trifluoroacetic Acid (TFA)

into the mobile phase (lowering the pH to ~2.0), we fully protonate the carboxyl groups

(suppressing their polarity) while the lipophilic trifluoroacetate anions form neutral, hydrophobic

ion-pairs with the basic amines[3][4]. This causality is the cornerstone of polar peptide

retention; without TFA, SKL would elute in the void volume.

Gradient Design for Low-Molecular-Weight Peptides Unlike large proteins that require steep

gradients, small peptides like SKL behave more like small molecules but still exhibit "on/off"

retention dynamics. We employ a shallow gradient starting at a highly aqueous composition

(5% Acetonitrile) to focus the peptide at the column head, increasing at a rate of ~1% organic

modifier per minute[5]. This shallow slope maximizes the theoretical plates available for

resolving SKL from polar matrix interferences[4][6].

Detection Strategy Because SKL lacks aromatic rings, UV detection must monitor the π→π∗

transitions of the amide backbone at 214 nm[3]. For highly complex biological matrices where

214 nm is prone to interference, this method can be seamlessly transferred to a triple

quadrupole mass spectrometer (LC-MS/MS) using Multiple Reaction Monitoring (MRM)[7].
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Step-by-step logic in the RP-HPLC quantification workflow for polar SKL peptides.

Experimental Protocols
Protocol A: Sample Extraction from Liposomal Matrices
To quantify SKL encapsulated in liposomes, the lipid bilayer must be disrupted while preserving

peptide integrity. This protocol acts as a self-validating extraction system when coupled with

matrix spike recoveries.
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Spike & Dilute: Transfer 100 µL of the liposomal SKL formulation into a 1.5 mL

microcentrifuge tube.

Solvent Extraction: Add 400 µL of 25% Ethanol (or acidified Methanol containing 0.1% TFA).

Causality: Hydrophilic peptides like SKL are recovered more efficiently in highly

aqueous/alcoholic mixtures compared to pure organic solvents (like chloroform), which can

cause polar peptides to precipitate[2].

Disruption: Vortex vigorously for 2 minutes, then sonicate in a water bath at 4°C for 10

minutes to ensure complete liposome lysis.

Clarification: Centrifuge at 10,300 x g for 15 minutes at 4°C to pellet the lipid debris[2].

Transfer: Carefully transfer the supernatant to an HPLC autosampler vial.

Protocol B: RP-HPLC-UV Method Execution
Table 1: Optimized HPLC Parameters
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Parameter Specification Causality / Rationale

Column
Polar-endcapped C18 (e.g.,
4.6 x 150 mm, 5 µm)

Prevents phase collapse in
highly aqueous
conditions; minimizes
secondary silanol
interactions[6].

Mobile Phase A
0.1% TFA in HPLC-grade

Water

Protonates carboxyls; provides

trifluoroacetate for ion-pairing

with basic Lysine[3].

Mobile Phase B 0.1% TFA in Acetonitrile

Maintains constant ion-pairing

environment during gradient

elution[4].

Flow Rate 1.0 mL/min

Standard optimal linear

velocity for 4.6 mm ID

columns.

Column Temp 40°C

Reduces mobile phase

viscosity and improves mass

transfer kinetics for sharper

peaks[3].

| Detection | UV at 214 nm | Targets the π→π∗ transition of the peptide bonds[3]. |

Table 2: Gradient Program
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Time (min) % Mobile Phase B Phase of Analysis

0.0 - 5.0 5%
Isocratic hold to focus the
highly polar SKL peptide
at the column head[3].

5.0 - 25.0 5% → 25%

Shallow linear gradient (1%

B/min) to resolve SKL from

polar matrix interferences[5].

25.0 - 30.0 25% → 95%

Column wash to elute highly

hydrophobic matrix

lipids/proteins[3].

30.0 - 35.0 95% Isocratic wash hold[3].

| 35.0 - 45.0 | 5% | Return to initial conditions and equilibrate for the next injection[8]. |

Execution Steps:

Equilibration: Purge the system and equilibrate the column with 95% Mobile Phase A and 5%

Mobile Phase B for 10 column volumes until the baseline at 214 nm is stable[8].

System Suitability Test (SST): Inject a standard solution of SKL (10 µg/mL). Verify that the

retention factor ( k′ ) is > 2.0 and the asymmetry factor is between 0.8 and 1.2. Do not

proceed if SST fails.

Sample Injection: Inject 10-20 µL of the extracted liposomal sample.

Run Method: Execute the gradient program detailed in Table 2.

Quantitative Data & Validation Summary
A robust analytical method must be self-validating. The following metrics represent the

expected validation criteria for SKL quantification using this protocol.

Table 3: Representative Validation Metrics
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Parameter Target Metric Validation Criteria

| Linearity ( R2 ) | > 0.998 | Evaluated across 1 to 100 µg/mL using a 5-point calibration

curve[2]. | | Recovery | 85% - 110% | Verified via matrix spiking (blank liposomes spiked with

known SKL) prior to extraction[7]. | | Precision (RSD) | < 2.0% | Based on 6 replicate injections

of the mid-tier standard. | | System Suitability | k′ > 2.0 | Ensures column health and adequate

ion-pairing prior to sample runs. |

Troubleshooting & Peak Causality
Issue: Broad or Tailing SKL Peaks.

Causality: Secondary interactions between the basic Lysine residue and unreacted silanol

groups on the silica support.

Solution: Ensure the mobile phase contains exactly 0.1% TFA to maintain ion-pairing and

low pH[3][4]. Consider switching to a highly end-capped or polar-embedded C18

column[6].

Issue: Retention Time Drift (Earlier Elution).

Causality: Loss of TFA due to evaporation in the mobile phase reservoir, reducing the ion-

pairing capacity and causing the hydrophilic peptide to elute faster.

Solution: Prepare fresh mobile phases daily and use sealed reservoir caps.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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